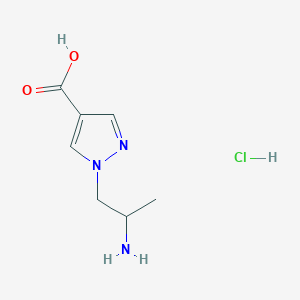

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

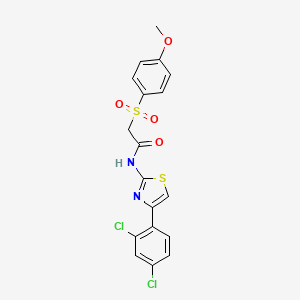

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, an imidazole ring, and a sulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Imidazole is an organic compound with the formula C3H4N2. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and imidazole rings would contribute to the aromaticity of the compound . The sulfonamide group would likely contribute to the polarity of the compound .

Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions, including Diels-Alder reactions, oxidation, and halogenation . Pyrazoles can undergo reactions such as N-alkylation and N-acylation . Imidazoles can participate in reactions such as N-alkylation, N-acylation, and C-alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, furan, pyrazole, imidazole, and sulfonamide compounds are often solids or liquids at room temperature . They are generally soluble in common organic solvents and have varying degrees of solubility in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

- One-Pot Synthesis Techniques: Research on sulfonamides includes developing one-pot synthesis methods for heterocyclic compounds, demonstrating sulfonamides' role in facilitating complex chemical reactions. For example, the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides shows the utility of sulfonamides in creating heterocyclic compounds through nucleophilic addition and cyclization reactions (Rozentsveig et al., 2013).

Antibacterial Applications

- Antibacterial Agents: Sulfonamide compounds have been explored for their antibacterial properties, with studies aiming at synthesizing new heterocyclic compounds containing sulfonamido moieties. These compounds exhibit significant antibacterial activities, highlighting their potential use as therapeutic agents (Azab et al., 2013).

Carbonic Anhydrase Inhibition

- Carbonic Anhydrase Inhibitors: Sulfonamides with carbonic anhydrase inhibitory properties have been synthesized and tested for their ability to inhibit human erythrocyte carbonic anhydrase isozymes. These studies underline the therapeutic potential of sulfonamides in treating conditions like glaucoma and edema (Büyükkıdan et al., 2017).

Corrosion Inhibition

- Corrosion Inhibitors: Certain sulfonamide compounds have been tested as corrosion inhibitors for metals in acidic environments. These studies indicate that sulfonamides can form protective layers on metal surfaces, significantly reducing corrosion rates (Sappani & Karthikeyan, 2014).

Mechanism of Action

Furan derivatives

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Pyrazole derivatives

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Imidazole derivatives

Imidazole is an organic compound with the formula C3H4N2. It is a heterocycle characterized by a 5-membered ring of two nitrogen atoms and three carbon atoms. Imidazole derivatives are found in many important natural products, including histidine and the related hormone histamine. Imidazole derivatives have been used in various pharmaceutical and medicinal applications .

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-5-6-20-9-13(8-17-20)14-4-3-7-23-14/h3-4,7-12,18H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWMLZXEWZDFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2535775.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)

![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)

![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535782.png)

![1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2535785.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)

![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)

![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)